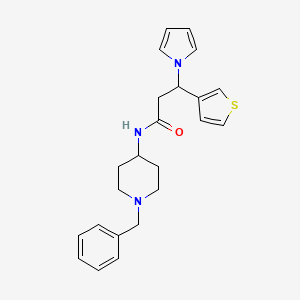![molecular formula C23H22FN3O3 B10997929 N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B10997929.png)
N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a complex organic compound that features a combination of indole, fluorophenyl, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid derivatives, while reduction may lead to the formation of secondary amines.
Scientific Research Applications
N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The fluorophenyl group may enhance the compound’s binding affinity and selectivity, while the oxazole moiety can contribute to its overall stability and bioactivity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar in structure but with different substituents on the phenyl ring.
Indole derivatives: Various indole derivatives exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is unique due to the specific combination of indole, fluorophenyl, and oxazole moieties, which may result in distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H22FN3O3 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(1H-indol-3-yl)ethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C23H22FN3O3/c1-29-23-12-17(30-27-23)10-11-22(28)26-13-19(15-6-8-16(24)9-7-15)20-14-25-21-5-3-2-4-18(20)21/h2-9,12,14,19,25H,10-11,13H2,1H3,(H,26,28) |
InChI Key |
YWWMHPNJCQPEAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NCC(C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-({[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10997852.png)
![N-(2,4-dimethoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10997856.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B10997862.png)

![2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[1-(2-methylpropyl)-1H-indol-5-yl]acetamide](/img/structure/B10997871.png)
![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B10997872.png)
![4-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B10997875.png)
![N-(1H-indol-6-yl)-3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B10997882.png)
![N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10997897.png)
![3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N-[3-(2-furyl)-1H-1,2,4-triazol-5-YL]propanamide](/img/structure/B10997909.png)
![3-methyl-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10997910.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-3-methoxybenzamide](/img/structure/B10997916.png)
![Methyl 5-benzyl-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10997918.png)
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B10997935.png)
